
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups and structural motifs common in organic chemistry, including an imidazole ring, a phenyl ring with trifluoromethoxy and dichloro substituents, and a thioacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings. The trifluoromethoxy, dichloro, and thioacetamide groups would be attached to these rings .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing effects of the trifluoromethoxy and dichloro groups, as well as the potential nucleophilicity of the sulfur atom in the thioacetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group might increase its lipophilicity, while the dichloro group might make it more electron-deficient .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anti-Inflammatory Agents : The compound’s structural features suggest potential anti-inflammatory activity. Researchers are investigating its effects on inflammatory pathways and its potential as a drug candidate for conditions like arthritis or inflammatory bowel diseases .
- Antifungal Agents : Given its imidazole moiety, this compound may exhibit antifungal properties. Studies explore its efficacy against fungal infections, including resistant strains .
Cancer Research
- Tyrosine Kinase Inhibitors : The trifluoromethoxyphenyl group resembles motifs found in tyrosine kinase inhibitors. Researchers are evaluating its ability to inhibit specific kinases involved in cancer cell proliferation .
- Apoptosis Modulation : Investigating whether this compound induces apoptosis (programmed cell death) in cancer cells is another avenue. Its unique structure may interact with apoptotic pathways .
Materials Science
- Organic Semiconductors : The imidazole-thioether scaffold could be useful in designing organic semiconductors. Researchers explore its electronic properties and potential applications in flexible electronics or photovoltaics .
Agrochemicals
- Pesticides and Herbicides : The dichlorophenyl group suggests herbicidal or pesticidal activity. Researchers assess its effectiveness against pests or weeds .
Synthetic Chemistry
- Building Block for Heterocycles : The compound’s unique combination of functional groups makes it a valuable building block for synthesizing complex heterocyclic compounds. Researchers use it in multistep syntheses to access diverse chemical structures .
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Future Directions
properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2F3N3O2S/c1-25-17(28)10-30-18-26-9-16(11-2-7-14(20)15(21)8-11)27(18)12-3-5-13(6-4-12)29-19(22,23)24/h2-9H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROMNNKFHGAACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

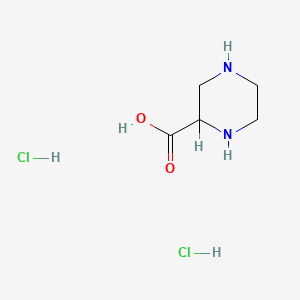



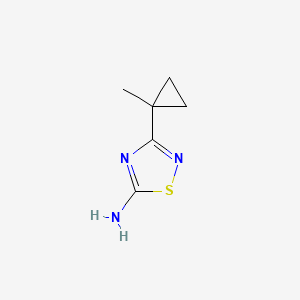
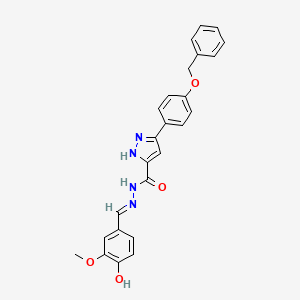
![N-Methyl-N-(1-methylsulfonylpiperidin-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2698501.png)


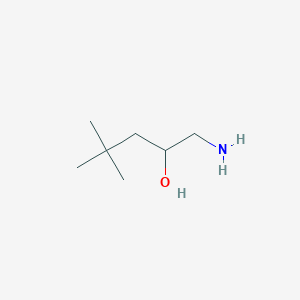
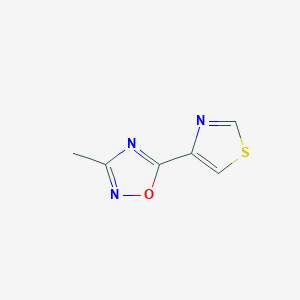
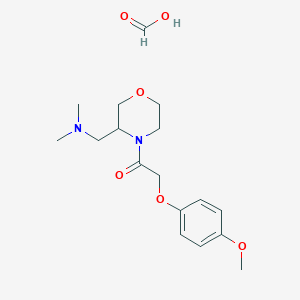
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698512.png)
